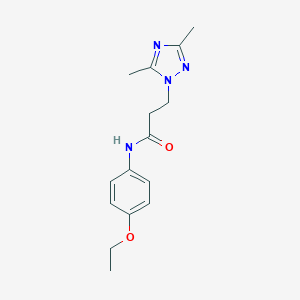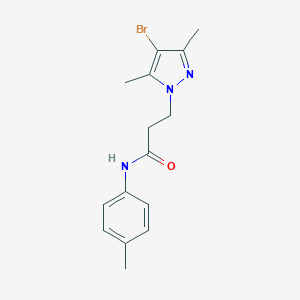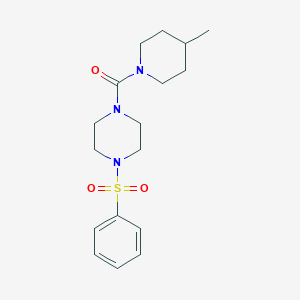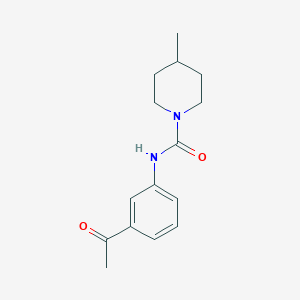
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: The 3,5-dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.
Amide Formation: The final step involves the reaction of the triazole derivative with 4-ethoxyphenylpropanoic acid or its derivatives to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring or the amide group, resulting in various reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring and the ethoxyphenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products:
Oxidation Products: Phenolic derivatives.
Reduction Products: Reduced triazole or amide derivatives.
Substitution Products: Various substituted triazole and phenyl derivatives.
科学的研究の応用
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.
Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or other cellular processes.
類似化合物との比較
- 3-(1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide
- 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-methoxyphenyl)propanamide
- 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)butanamide
Uniqueness:
- Structural Differences: The presence of the 3,5-dimethyl groups and the ethoxyphenyl group distinguishes it from other triazole derivatives.
- Biological Activity: The specific substitutions on the triazole ring and the phenyl group can significantly influence its biological activity and potential applications.
This detailed article provides a comprehensive overview of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-4-21-14-7-5-13(6-8-14)17-15(20)9-10-19-12(3)16-11(2)18-19/h5-8H,4,9-10H2,1-3H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBBLHDHQNXPPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C(=NC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(4-Chlorophenyl)sulfonyl]piperazinyl 4-methylpiperidyl ketone](/img/structure/B497105.png)








